(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound belonging to the class of biphenyl derivatives This compound features a biphenyl core with a chloro and methyl substituent on one phenyl ring and a methanamine group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method starts with the nitration of 3-chloro-5-methyl-4-nitroaniline, followed by reduction to obtain the corresponding amine.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. This includes using cost-effective reagents and conditions that ensure high yield and purity. For instance, the use of sulfuric acid as a reactant and water as a solvent in the diazotization step is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hypophosphorous acid are frequently used.
Substitution: Halogenation often employs chlorine or bromine, while nitration uses nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, such as nitro, amino, and halogenated biphenyls .
Scientific Research Applications
(2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, altering their activity, and thereby affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-Methyl-Aniline: Shares a similar structure but lacks the biphenyl core.
2-Chloro-6-Methylphenylmethanamine Hydrochloride: A closely related compound with similar chemical properties.
Uniqueness
(2’-Chloro-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to simpler analogs .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-methylphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-6-7-11(9-16)8-13(10)12-4-2-3-5-14(12)15/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJDWIZRMDEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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